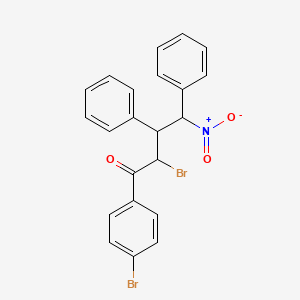
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one is an organic compound that belongs to the class of brominated aromatic ketones. This compound is characterized by the presence of two bromine atoms, a nitro group, and three phenyl rings. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency. The final product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The phenyl rings can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 2-Amino-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one.
Oxidation: Formation of quinone derivatives from the phenyl rings.
Scientific Research Applications
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one involves its interaction with biological molecules. The bromine atoms and nitro group can participate in electrophilic and nucleophilic interactions, respectively, with various biomolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-bromophenyl)ethanone: A simpler brominated ketone with similar reactivity but fewer functional groups.
4-Nitro-3,4-diphenylbutan-1-one: Lacks the bromine atoms but retains the nitro and phenyl groups.
1-(4-Bromophenyl)-4-nitro-3,4-diphenylbutan-1-one: Similar structure but with only one bromine atom.
Uniqueness
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one is unique due to the combination of two bromine atoms, a nitro group, and three phenyl rings. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
6289-94-7 |
|---|---|
Molecular Formula |
C22H17Br2NO3 |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
2-bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one |
InChI |
InChI=1S/C22H17Br2NO3/c23-18-13-11-17(12-14-18)22(26)20(24)19(15-7-3-1-4-8-15)21(25(27)28)16-9-5-2-6-10-16/h1-14,19-21H |
InChI Key |
GMMLPTGIJBFXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N+](=O)[O-])C(C(=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
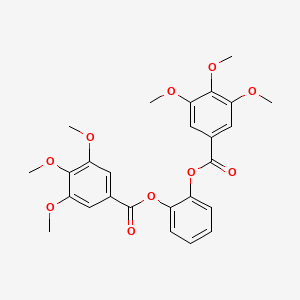
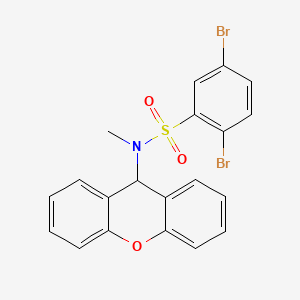
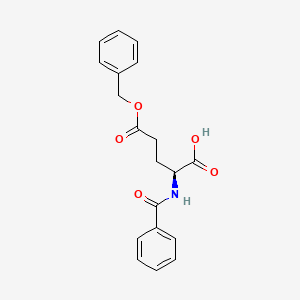
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
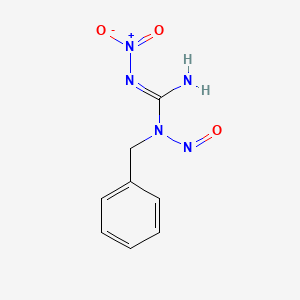

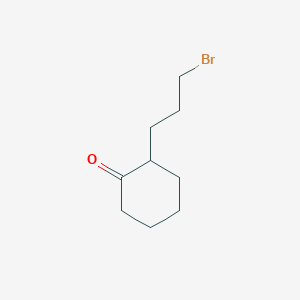
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
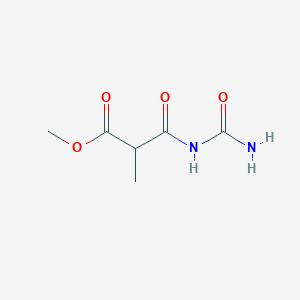
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
